N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity Analysis
Sulfonamides have been examined for their antioxidant properties, with a review by Munteanu and Apetrei (2021) discussing various methods used to determine antioxidant activity, including tests based on hydrogen atom transfer and electron transfer, highlighting the chemical and electrochemical methodologies applied in antioxidant analysis (Munteanu & Apetrei, 2021). This suggests that sulfonamides, including the specific compound , could potentially be evaluated for their antioxidant capacities using these methodologies.
Environmental and Water Treatment
Sulfonamides are significant as environmental contaminants due to their widespread use and persistence. Studies focus on their occurrence, fate, and removal technologies, highlighting the need for advanced treatment methods to mitigate their impact on ecosystems and human health. For instance, Prasannamedha and Kumar (2020) reviewed cleaner techniques for removing sulfamethoxazole, a sulfonamide antibiotic, from aqueous solutions, emphasizing adsorption and advanced oxidation processes (AOPs) (Prasannamedha & Kumar, 2020). While this study does not directly mention N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, it underscores the relevance of sulfonamides in environmental science and the importance of developing effective removal strategies.
Biological Activities and Medicinal Applications
Sulfonamides, due to their structural diversity, have been explored for various biological activities, including antibacterial, antifungal, and antitumor effects. Research by Azevedo-Barbosa et al. (2020) highlights the sulfonamide subunit's significance in developing bioactive substances with potential antitumor properties, underscoring the versatility and importance of sulfonamides in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Mechanism of Action
Imidazole
is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Benzimidazole
, another class of compounds that this molecule belongs to, is a type of organic compound formed by the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its ability to interact with various biological targets.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-12(2)18-20-17(11-22(18)4)26(24,25)19-10-16(23)14-5-6-15-13(9-14)7-8-21(15)3/h5-9,11-12,16,19,23H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVULNDVDWGXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.